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Compound of Interest

Compound Name: Methylcobalamin hydrate

Cat. No.: B15546280 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of

methylcobalamin hydrate, a vital coenzyme form of vitamin B12. The document details the

application of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-

Vis) spectroscopy in the characterization of this complex organometallic compound.

Introduction to Methylcobalamin
Methylcobalamin is the methylated, active form of vitamin B12. Its structure is characterized by

a cobalt-containing corrin ring, a dimethylbenzimidazole nucleotide side chain, and a methyl

group directly bonded to the cobalt atom. This unique cobalt-carbon bond is central to its

biological activity, primarily in the methylation cycle. Due to its therapeutic importance in

treating vitamin B12 deficiency, peripheral neuropathy, and diabetic neuropathy, rigorous

analytical characterization is crucial for quality control and drug development.

UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a cornerstone technique for the quantitative analysis of

methylcobalamin, owing to the extensive conjugation in the corrin ring which gives rise to

strong electronic absorptions.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b15546280?utm_src=pdf-interest
https://www.benchchem.com/product/b15546280?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15546280?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Data Presentation
The UV-Vis spectrum of methylcobalamin in an aqueous or methanolic solution exhibits several

characteristic absorption maxima. These peaks are sensitive to the axial ligands attached to

the cobalt ion and the overall integrity of the molecule.

Wavelength (λmax) Solvent/Conditions Reference(s)

264 nm In combination with epalrestat [1]

351 nm Distilled Water [1]

353 nm Distilled Water [1]

354 nm Methanol [2]

522 nm pH 7.0 Buffer [3][4]

Note: Variations in reported λmax values can be attributed to differences in solvent, pH, and

instrumentation.

Experimental Protocol: UV-Vis Analysis
A typical experimental procedure for the UV-Vis analysis of methylcobalamin hydrate involves

the following steps:

Instrumentation: A calibrated UV-visible spectrophotometer with a quartz cuvette of 1 cm

path length is used.

Solvent Selection: Distilled water, methanol, or a pH 7.0 buffer can be employed as the

solvent. The choice of solvent should be consistent throughout the analysis.

Standard Solution Preparation: A stock solution of methylcobalamin hydrate of known

concentration (e.g., 100 µg/mL) is prepared by accurately weighing the standard and

dissolving it in the chosen solvent. Serial dilutions are then made to prepare working

standard solutions of various concentrations (e.g., 16-24 µg/mL)[3].

Sample Preparation: For formulated products, a sample is accurately weighed and dissolved

in the solvent to achieve a concentration within the linear range of the assay.
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Spectral Acquisition: The spectrophotometer is blanked with the solvent. The absorbance of

the sample and standard solutions is then measured over a wavelength range of 200-600

nm to identify the absorption maxima[3].

Quantification: The concentration of methylcobalamin in the sample is determined by

comparing its absorbance at the λmax with that of a standard solution or by using a

calibration curve.

Infrared (IR) Spectroscopy
Infrared spectroscopy is a valuable tool for identifying the functional groups present in

methylcobalamin hydrate. The complex structure of the molecule results in a rich and

detailed IR spectrum.

Data Presentation
The IR spectrum of methylcobalamin hydrate displays characteristic absorption bands

corresponding to its various structural components. While a complete peak list is not readily

available in a single source, the following table summarizes the key vibrational modes

expected for this molecule and its relatives.
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Wavenumber (cm⁻¹) Vibrational Mode Reference(s)

3200-3400
O-H stretching (of water and

hydroxyl groups)
[5]

3329 N-H stretching (amide II) [5]

2913, 2849 Aliphatic C-H stretching [5]

1761 C=O stretching (carbonyl) [5]

~1650 Amide I [6]

~1550 Amide II [6]

1435 -CH₂ stretching [5]

1305 Asymmetric C-O-C stretching [5]

1200-900
Nucleic acid and

polysaccharide region
[6]

900-700 Fingerprint region [6]

Experimental Protocol: FTIR Analysis
The following is a general procedure for obtaining an FTIR spectrum of methylcobalamin
hydrate:

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, often equipped with an

Attenuated Total Reflectance (ATR) accessory, is used.

Sample Preparation:

KBr Pellet Method: A small amount of methylcobalamin hydrate is ground with dry

potassium bromide (KBr) powder and pressed into a thin, transparent pellet.

ATR Method: A small amount of the solid sample is placed directly onto the ATR crystal.

Background Spectrum: A background spectrum of the empty sample holder (or clean ATR

crystal) is recorded to subtract the contributions from atmospheric CO₂ and water vapor.
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Sample Spectrum: The sample is placed in the spectrometer, and the IR spectrum is

recorded, typically in the range of 4000-400 cm⁻¹.

Data Processing: The resulting spectrum is analyzed to identify the characteristic absorption

bands and compare them with reference spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure of

methylcobalamin hydrate at the atomic level. Both ¹H and ¹³C NMR are employed for this

purpose. A complete, experimentally determined and assigned NMR dataset for

methylcobalamin hydrate is not readily available in the reviewed literature. However, some

experimental data for specific protons and carbons have been reported.

Data Presentation
¹H NMR

The ¹H NMR spectrum of methylcobalamin is complex due to the large number of protons in

different chemical environments.

Chemical Shift (δ,
ppm)

Assignment Solvent Reference(s)

-0.28
¹³CH₃ (in ¹³C-labeled

sample)
D₂O [7]

Note: Predicted ¹H NMR spectra are available in databases such as the Human Metabolome

Database (HMDB).

¹³C NMR

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.
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Chemical Shift (δ,
ppm)

Assignment Solvent Reference(s)

9.0

¹³CH₃ (signal

disappears upon

photolysis)

D₂O [7]

Note: Predicted ¹³C NMR spectra are also available in public databases.

Experimental Protocol: NMR Analysis
The following outlines a general procedure for acquiring ¹H and ¹³C NMR spectra of

methylcobalamin hydrate:

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is required for

adequate resolution of the complex spectra.

Sample Preparation: A few milligrams of methylcobalamin hydrate are dissolved in a

suitable deuterated solvent, such as deuterium oxide (D₂O). An internal standard like 3-

(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) may be added for chemical shift

referencing.

¹H NMR Acquisition:

A standard one-dimensional ¹H NMR experiment is performed.

Key parameters include the pulse angle (e.g., 45°), spectral width, acquisition time, and

relaxation delay[7].

Solvent suppression techniques may be necessary to attenuate the residual HDO signal.

¹³C NMR Acquisition:

A one-dimensional ¹³C NMR experiment with proton decoupling is typically performed to

simplify the spectrum.

Longer acquisition times are generally required due to the lower natural abundance of ¹³C.
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Parameters such as pulse angle, spectral width, acquisition time, and relaxation delay are

optimized[7].

Data Processing: The raw data (Free Induction Decay) is Fourier transformed, and the

resulting spectrum is phased and baseline corrected. Chemical shifts are referenced to the

internal standard.

Visualization of Key Concepts
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Caption: Simplified structure of methylcobalamin showing the central cobalt atom, the planar

corrin ring, and the axial ligands.

Spectroscopic Analysis Workflow
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Methylcobalamin Hydrate Sample
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Caption: General workflow for the spectroscopic analysis of methylcobalamin hydrate.

Conclusion
The spectroscopic techniques of UV-Vis, IR, and NMR are indispensable for the

comprehensive analysis of methylcobalamin hydrate. UV-Vis spectroscopy provides a robust

method for quantification, while IR spectroscopy offers valuable information on the functional

groups present. NMR spectroscopy, although complex, yields detailed structural insights. The

combined application of these methods, guided by the protocols outlined in this guide, ensures

the accurate identification, characterization, and quality control of methylcobalamin hydrate
for research and pharmaceutical applications.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b15546280?utm_src=pdf-custom-synthesis
https://austinpublishinggroup.com/analytical-pharmaceutical-chemistry/fulltext/ajapc-v3-id1062.pdf
https://sphinxsai.com/2014/phvol6pt4/1/(1180-1188)S-2014.pdf
https://www.pjlss.edu.pk/pdf_files/2020_1/29-34.pdf
https://www.researchgate.net/publication/350123526_Estimation_and_Validation_of_Methylcobalamin_in_Tablet_Dosage_form_using_UV-Visible_Spectrophotometric_Method
https://www.researchgate.net/figure/FTIR-ATR-spectra-of-vitamins-B2-1-B9-2-and-B12-3-imprinted-A-and-non-imprinted_fig1_339754685
https://pmc.ncbi.nlm.nih.gov/articles/PMC10130498/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10130498/
https://triggered.stanford.clockss.org/ServeContent?doi=10.3987%2Fcom-97-s%28n%2943
https://www.benchchem.com/product/b15546280#spectroscopic-analysis-nmr-ir-uv-vis-of-methylcobalamin-hydrate
https://www.benchchem.com/product/b15546280#spectroscopic-analysis-nmr-ir-uv-vis-of-methylcobalamin-hydrate
https://www.benchchem.com/product/b15546280#spectroscopic-analysis-nmr-ir-uv-vis-of-methylcobalamin-hydrate
https://www.benchchem.com/product/b15546280#spectroscopic-analysis-nmr-ir-uv-vis-of-methylcobalamin-hydrate
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15546280?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15546280?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of
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